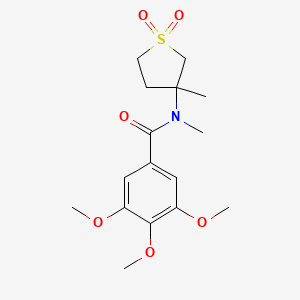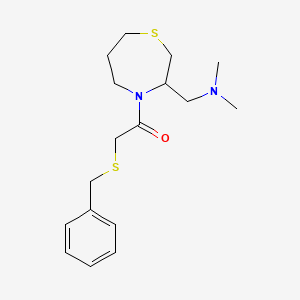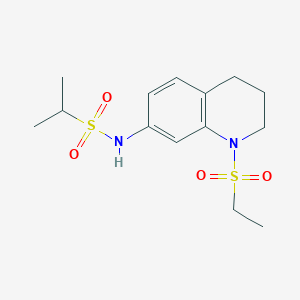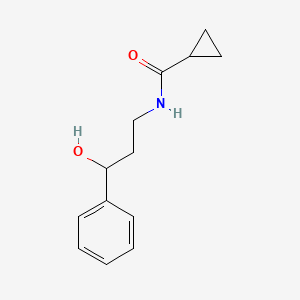![molecular formula C22H19N3O4 B3008845 N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide CAS No. 1105206-57-2](/img/structure/B3008845.png)
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Evaluation of Acetamide Derivatives
Synthesis Analysis The synthesis of acetamide derivatives involves amidation reactions and 1,3-dipolar cycloaddition reactions. In one study, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized through amidation of acyl chlorides with 2-aminopyridine. Isoxazolidine and isoxazoline derivatives were then obtained via cycloaddition with alkenes containing heteroatoms and C, N-diphenyl nitrone or benzonitrile-N-oxide . Another approach involved the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . These methods highlight the versatility of acetamide chemistry in generating a variety of functionalized compounds.
Molecular Structure Analysis The molecular structure of acetamide derivatives can be complex, with various substituents influencing their properties. For instance, the synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic system, exhibiting intermolecular hydrogen bonds and intramolecular interactions that could affect its biological activity . The precise arrangement of atoms within these molecules is crucial for their function and interaction with biological targets.
Chemical Reactions Analysis Acetamide derivatives can participate in a range of chemical reactions, which are essential for their potential as corrosion inhibitors or pharmaceutical agents. The synthesized compounds in the studies were characterized by their reactivity in acidic and mineral oil media, demonstrating their potential as corrosion inhibitors . Additionally, the molecular docking analysis of an anticancer acetamide derivative suggests that these compounds can interact with biological receptors, such as the VEGFr receptor, which is important for their pharmacological activity .
Physical and Chemical Properties Analysis The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The studies provided insights into the corrosion prevention efficiencies of these compounds, with the best inhibition generally observed at specific concentrations in acidic media . The characterization of these compounds using techniques like FT-IR and NMR spectroscopy provides detailed information about their functional groups and molecular geometry, which are critical for understanding their physical properties and reactivity .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
Compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide have been studied for their potential antimicrobial and antioxidant activities. For instance, some derivatives showed potent anti-microbial activity against various bacteria and fungi and exhibited significant antioxidant activities, including radical scavenging and metal ion chelating properties (Naraboli & Biradar, 2017).
Synthesis and Characterization
The synthesis and characterization of such compounds are of considerable interest in scientific research. Researchers have developed methods for synthesizing these compounds and characterized them using various spectroscopic techniques. This includes the study of their structures, which can be essential for understanding their potential applications in various fields (Nassiri & Milani, 2020).
Antibacterial Agents
Another area of research involves the synthesis of novel derivatives of this compound as potent antibacterial agents. Studies have shown that some of these derivatives can act against a broad spectrum of microorganisms, demonstrating their potential in developing new antimicrobial treatments (Borad et al., 2015).
Antiprofilerative and Anti-inflammatory Agents
Compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide have also been synthesized and evaluated for their antiproliferative and anti-inflammatory activities. These activities are crucial in the development of potential therapeutic agents for various diseases (Rapolu et al., 2013).
Propiedades
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-22(23-8-7-15-12-24-18-4-2-1-3-17(15)18)11-16-10-20(29-25-16)14-5-6-19-21(9-14)28-13-27-19/h1-6,9-10,12,24H,7-8,11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWJDPXIINKJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)

![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)
![benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3008768.png)
![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)
![methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3008770.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)
![N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3008772.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)


![6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3008784.png)